2-Bromo-4-ethenyl-1-methylbenzene
Overview
Description
2-Bromo-4-ethenyl-1-methylbenzene is an aromatic compound characterized by the presence of a bromine atom, an ethenyl group, and a methyl group attached to a benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethenyl-1-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the bromination of 4-ethenyl-1-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Another approach involves the Friedel-Crafts alkylation of bromobenzene with ethenyl methyl ether, followed by deprotection to yield the desired compound. This method requires the use of aluminum chloride (AlCl₃) as a catalyst and anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This setup allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethenyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Friedel-Crafts Alkylation: AlCl₃/anhydrous conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: LiAlH₄ or sodium borohydride (NaBH₄)
Major Products Formed
Substitution: Formation of various substituted aromatic compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-ethenyl-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-ethenyl-1-methylbenzene finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethenyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, during electrophilic aromatic substitution, the bromine atom is replaced by an electrophile, forming a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethenyl-2-methylbenzene
- 2-Bromo-1-ethenyl-4-methylbenzene
- 4-Bromo-2-ethenyl-1-methylbenzene
Uniqueness
2-Bromo-4-ethenyl-1-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both an ethenyl group and a bromine atom on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMTVCPQOZZZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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